N-(2,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
N-(2,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes multiple methoxy groups and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Coupling Reactions: The final step involves coupling the pyrrolidine ring with the aromatic components to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the aromatic rings or the pyrrolidine ring, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally includes:
Binding to Receptors: The compound may bind to specific receptors in biological systems, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(2,5-dimethoxyphenyl)-1-(2-methoxy-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(2,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13-5-7-19(28-4)17(9-13)23-12-14(10-20(23)24)21(25)22-16-11-15(26-2)6-8-18(16)27-3/h5-9,11,14H,10,12H2,1-4H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAIYSZLVOOWTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101129834 | |
Record name | N-(2,5-Dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101129834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925890-06-8 | |
Record name | N-(2,5-Dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925890-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,5-Dimethoxyphenyl)-1-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101129834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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